molecular formula C11H20O2 B13824330 Vinylneononanoate

Vinylneononanoate

Cat. No.: B13824330
M. Wt: 184.27 g/mol
InChI Key: GFMSTQUPERDVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylneononanoate can be synthesized through the esterification of neononanoic acid with vinyl alcohol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. This method involves the use of large-scale reactors where neononanoic acid and vinyl alcohol are continuously fed into the system, and the product is continuously removed. This process ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Vinylneononanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vinyl neodecanoate is a vinylic monomer, with the trade name VeoVa 10, and is a mixture of isomeric vinyl esters of neodecanoic acid . It is virtually always used in combination with other monomers to create lattices or emulsion polymers . Vinyl neodecanoate has a medium to low glass transition temperature of -3 °C . Vinyl neodecanoate is very hydrophobic and has a highly branched structure with a tertiary substituted α-carbon . Polymers made with vinyl neodecanoate are very resistant to alkali degradation because there is no hydrogen on the α-carbon, and they also have good resistance to degradation by ultraviolet (UV) light .

Uses of Vinyl Neodecanoate:

  • It can be used as a modifying monomer in conjunction with other monomers, especially in the manufacture of vinyl acetate-based polymer emulsions by emulsion polymerization .
  • Polymers containing vinyl neodecanoate are used in decorative emulsion paints, especially in Europe, and in plasters containing emulsions .
  • It functions as a hydrophobic co-monomer .
  • It is used to produce vibration damping resins and in monomer casting or resin-coated drums .
  • It can be used as a modifier in polymerization reactions and to reduce static electricity by neutralizing the electrical charge on a surface .
  • It is used as a filmmaking agent and in the manufacture of products that form a continuous film layer on the skin, hair, or nails .
  • It can be used as a hair-fixing agent and in the manufacture of products that allow hairstyle control. It is also used as a synthetic resin that helps maintain hairstyles and add shine, and in fixing lotions and some hair conditioners .
  • It is used to impart some properties to latex polymers .
  • It increases hydrolytic stability and adhesion efficiency on some materials .
  • It is widely used in vinyl neodecanoate and acrylic polymers where it significantly improves water resistance and is very effective on the toughest surfaces such as raised acrylics, metal, wood, and even plastics .

Applications of Vinyl Neodecanoate:

  • Non-polar surfaces
  • Adhesive applications
  • Interior and exterior decorative paints
  • Wood veneers
  • Industrial coatings
  • Redispersible powders
  • Construction industry
  • Wood adhesives
  • Elastomeric roof coatings
  • Adhesive manufacture
  • Paint and coating manufacturing
  • Plastic material manufacturing
  • Resin manufacture
  • Transportation equipment manufacturing
  • Manufacture of cosmetic products

Research Findings
Vinyl neodecanoate esters are very hydrophobic and have a highly branched tertiary substituted α-carbon structure . Their principal use is as hydrophobic co-monomers in vinyl neodecanoate and acrylic polymerization . Their alkyl neocarboxylic group is very resistant to degradation in alkaline conditions, as there is no hydrogen on the α-carbon atom . The branched tertiary structure with bulky and hydrophobic hydrocarbon groups provides the neo-ester monomers with a highly hydrophobic nature and a low surface tension .

Table of Applications

ApplicationDescription
Decorative Emulsion PaintsPolymers containing Vinyl Neodecanoate are used in decorative emulsion paints, especially in Europe .
Emulsion-Containing PlastersVinyl Neodecanoate compounds are used in plasters containing emulsions .
AdhesivesVinyl Neodecanoate is used in adhesive applications and the manufacture of adhesives .
Industrial CoatingsVinyl Neodecanoate can also be used for industrial coatings and is widely used as it is very effective on the toughest surfaces such as raised acrylics, metal, wood, and even plastics .
Cosmetic ProductsVinyl Neodecanoate is used as a filmmaking agent and in the manufacture of products that form a continuous film layer on the skin, hair, or nails. It can be used as a hair-fixing agent and in the manufacture of products that allow hairstyle control. It is also used as a synthetic resin that helps maintain hairstyles .
Improving Water ResistanceVinyl Neodecanoate is widely used in Vinyl Neodecanoate and acrylic polymers where it significantly improves water resistance .
Resisting DegradationVinyl Neodecanoate polymers produced are used in the manufacture of products that are very resistant to alkali degradation and resist degradation by Ultraviolet light .
Other Applications and BenefitsUsed to produce vibration damping resins, monomer casting or resin coated drums, modifier in polymerization reactions, reduce static electricity, impart properties to latex polymers, increase hydrolytic stability, and increase adhesion efficiency .

Mechanism of Action

The mechanism of action of vinylneononanoate involves its ability to undergo polymerization reactions, forming long-chain polymers that exhibit unique physical and chemical properties. These polymers can interact with various molecular targets, enhancing the material’s durability and resistance to environmental factors .

Comparison with Similar Compounds

  • Vinyl neodecanoate
  • Vinyl laurate
  • Vinyl stearate

Comparison: Vinylneononanoate is unique due to its specific molecular structure, which imparts distinct properties such as higher reactivity and better performance in polymerization reactions compared to similar compounds like vinyl neodecanoate and vinyl laurate .

This compound stands out for its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethenyl 2,2-dimethylheptanoate

InChI

InChI=1S/C11H20O2/c1-5-7-8-9-11(3,4)10(12)13-6-2/h6H,2,5,7-9H2,1,3-4H3

InChI Key

GFMSTQUPERDVHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)C(=O)OC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.